2-(cinnamoylamino)-N-(3-methylphenyl)benzamide
Overview
Description
2-(cinnamoylamino)-N-(3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.152477885 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Treatment
One area of application for compounds similar to 2-(cinnamoylamino)-N-(3-methylphenyl)benzamide is in cancer research, specifically as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active HDAC inhibitor that selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity and promise as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity
Compounds with structural similarities to this compound have been evaluated for their antimicrobial properties. A study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed biological activity comparable with or higher than standard antibiotics against mycobacterial, bacterial, and fungal strains, highlighting their potential as new antimicrobial agents (Imramovský et al., 2011).
Anti-inflammatory and Antioxidative Properties
Research into cinnamic acid derivatives, including structures akin to this compound, has discovered compounds with significant lipoxygenase inhibition and antioxidative activities, suggesting potential for the treatment of inflammation-related disorders. One study synthesized novel derivatives showing high lipoxygenase (LOX) inhibition and antiproteolytic activity, indicating their value as multitarget agents for treating diseases with an inflammatory component (Peperidou et al., 2017).
Optoelectronic Properties
The optoelectronic characteristics of certain organic compounds structurally related to this compound have been studied, with findings indicating potential applications in materials science. A particular study focused on the optical properties of an organic compound, demonstrating its suitability for use in optoelectronic devices due to specific optical energy gaps and smooth, homogeneous film formation when doped with polymethyl methacrylate (PMMA) (Al-hazam et al., 2019).
Drug Design and COX-2 Inhibition
The structural analogy and drug design approach have led to the development of bioactive cinnamoyl hydrazones, aiming for selective COX-2 inhibition. These designed compounds show promise as COX-2 selective inhibitors, potentially contributing to the development of new anti-inflammatory drugs with improved potency and selectivity (Banu et al., 2016).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-17-8-7-11-19(16-17)24-23(27)20-12-5-6-13-21(20)25-22(26)15-14-18-9-3-2-4-10-18/h2-16H,1H3,(H,24,27)(H,25,26)/b15-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYSNTTXXFVILZ-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.